PLV-2 (acetate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Felypressin acetate is synthesized by replacing the tyrosine at position 2 of vasopressin with phenylalanine and the arginine at position 8 with lysine. This modification results in a compound with selective vasoconstrictive and hemostatic effects .
Industrial Production Methods
The industrial production of felypressin acetate involves peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Felypressin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Disulfide bonds between cysteine residues.
Reduction: Free thiol groups.
Substitution: Modified peptide chains with different side groups.
Scientific Research Applications
Felypressin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its effects on vasopressin receptors and blood vessel constriction.
Medicine: Widely used in dental procedures to reduce bleeding and as a potential therapeutic agent for controlling blood pressure.
Industry: Employed in the production of vasoconstrictive agents and other peptide-based drugs
Mechanism of Action
Felypressin acetate exerts its effects by binding to vasopressin 1 receptors on the smooth muscle cells of blood vessels. This binding triggers a cascade of intracellular events leading to the contraction of these muscle cells, resulting in vasoconstriction. The primary molecular targets are the vasopressin 1 receptors, and the pathway involves the activation of phospholipase C, which increases intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Desmopressin acetate: Another vasopressin analog used primarily for its antidiuretic effects.
Uniqueness of Felypressin Acetate
Felypressin acetate is unique due to its selective vasoconstrictive properties without significant antidiuretic effects. This makes it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .
Properties
Molecular Formula |
C49H73N13O13S2 |
---|---|
Molecular Weight |
1116.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2.CH4/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4;/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4);1H4/t28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 |
InChI Key |
DBJPXWBJHWBJRC-TXYMBHOISA-N |
Isomeric SMILES |
C.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
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